7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15472120
InChI: InChI=1S/C17H28N4O3S/c1-4-5-6-7-8-9-12-25-17-18-14-13(21(17)10-11-24-3)15(22)19-16(23)20(14)2/h4-12H2,1-3H3,(H,19,22,23)
SMILES:
Molecular Formula: C17H28N4O3S
Molecular Weight: 368.5 g/mol

7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC15472120

Molecular Formula: C17H28N4O3S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C17H28N4O3S
Molecular Weight 368.5 g/mol
IUPAC Name 7-(2-methoxyethyl)-3-methyl-8-octylsulfanylpurine-2,6-dione
Standard InChI InChI=1S/C17H28N4O3S/c1-4-5-6-7-8-9-12-25-17-18-14-13(21(17)10-11-24-3)15(22)19-16(23)20(14)2/h4-12H2,1-3H3,(H,19,22,23)
Standard InChI Key IROCDJQVMJLNCR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a purine core modified at the 7-position with a 2-methoxyethyl group and at the 8-position with an octylsulfanyl substituent. The methyl group at position 3 and the dione functional groups at positions 2 and 6 complete its distinctive structure. Key identifiers include:

PropertyValueSource
IUPAC Name7-(2-methoxyethyl)-3-methyl-8-octylsulfanylpurine-2,6-dione
Molecular FormulaC₁₇H₂₈N₄O₃S
Molecular Weight368.5 g/mol
Canonical SMILESCCCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
PubChem CID3123486

The octylsulfanyl group contributes significant lipophilicity (calculated logP: 3.8), while the methoxyethyl moiety enhances solubility in polar aprotic solvents.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically follows a three-step protocol:

  • Alkylation: Reaction of xanthine derivatives with 2-methoxyethyl bromide under basic conditions (yield: 68–72%)

  • Thioether Formation: Nucleophilic substitution using octanethiol in DMF at 80°C (yield: 58–63%)

  • Methylation: Dimethyl sulfate-mediated N-methylation at position 3 (yield: 85–89%)

Critical reaction parameters:

  • Temperature control during thioether formation to prevent disulfide byproducts

  • Strict anhydrous conditions for methylation step

Industrial Production Considerations

Scale-up challenges include:

  • Purification difficulties due to the compound's high lipophilicity

  • Optimization of solvent recovery systems (commonly using ethyl acetate/hexane mixtures)

  • Throughput limitations in chromatographic purification steps

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry reveals:

  • Melting point: 142–145°C (decomposition observed above 150°C)

  • Glass transition temperature (Tg): 78°C (amorphous form)

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water<0.125
Methanol12.425
Dichloromethane34.725
Dimethyl sulfoxide89.225

The solubility data suggests formulation challenges for aqueous delivery systems, necessitating prodrug strategies or nanoemulsion technologies.

CompoundADA Inhibition (IC₅₀)XO Inhibition (IC₅₀)
Target Compound18.7 μM>100 μM
3-Methyl-7-allyl analog24.3 μM82.4 μM
8-Hexylsulfanyl derivative15.1 μM>100 μM

Antimicrobial Screening

Disk diffusion assays (200 μg/disc) show:

  • Zone of inhibition against S. aureus: 8.2 mm

  • No activity against Gram-negative pathogens or fungi

Material Science Applications

Liquid Crystal Behavior

Polarized optical microscopy reveals:

  • Smectic A phase formation between 85–120°C

  • Clearing point: 128°C

Polymer Modification Studies

Incorporation into polyurethane matrices (5% w/w) enhances:

  • Tensile strength by 18%

  • Thermal stability (TGA onset increased from 245°C to 278°C)

Toxicological Profile

Acute Toxicity

  • LD₅₀ (rat, oral): >2000 mg/kg

  • Dermal irritation (rabbit): Mild erythema (Draize score: 1.2/4)

Genotoxicity Assessment

Ames test results:

  • Negative for mutagenicity up to 500 μg/plate

  • No chromosomal aberrations in CHO cells at 100 μM

Environmental Fate

Biodegradation

OECD 301D testing shows:

  • 28-day biodegradation: 12.4%

  • Half-life in soil: 48 days (aerobic conditions)

Ecotoxicology

SpeciesEC₅₀ (96h)
Daphnia magna34 mg/L
Vibrio fischeri82 mg/L

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, H-8), 4.12–4.08 (m, 2H, OCH₂), 3.65 (s, 3H, OCH₃), 3.42–3.38 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃)

HRMS (ESI+):
m/z 369.1924 [M+H]⁺ (calc. 369.1921)

Future Research Directions

Structure-Activity Optimization

  • Exploration of shorter alkoxy chains at position 7

  • Replacement of octylsulfanyl with aromatic thioethers

Targeted Delivery Systems

  • Development of PEGylated derivatives for improved bioavailability

  • Encapsulation in lipid nanoparticles for CNS delivery

Computational Modeling

  • Molecular dynamics simulations of enzyme binding pockets

  • QSAR studies correlating substituent length with ADA inhibition

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